molecular formula C12H10O2 B1450970 4-(Cyclopropylethynyl)benzoic acid CAS No. 908247-29-0

4-(Cyclopropylethynyl)benzoic acid

Cat. No.: B1450970
CAS No.: 908247-29-0
M. Wt: 186.21 g/mol
InChI Key: QVHNCHIMHYMBHR-UHFFFAOYSA-N
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Description

4-(Cyclopropylethynyl)benzoic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) . This indicates the presence of a cyclopropyl group attached to an ethynyl group, which is further attached to a benzoic acid group.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . .

Scientific Research Applications

1. Complex Formation and Drug Delivery Systems

4-(Cyclopropylethynyl)benzoic acid, as a derivative of benzoic acid, can be studied in the context of its complex formation with other compounds like alpha cyclodextrin. This is significant in the drug industry due to the antifungal and antimicrobial properties of such derivatives. Alpha cyclodextrin, known for its effectiveness as a drug delivery system, can form complexes with benzoic acid derivatives in both aqueous and solid forms. Such studies can provide insights into using these complexes for drug delivery applications (Dikmen, 2021).

2. Electronic Properties and Solar Cell Applications

Benzoic acid derivatives, including this compound, play a critical role in modifying the electronic properties of materials. For example, their incorporation into dye-sensitized solar cells can impact the energy levels and light-harvesting abilities of these cells. The electron-accepting characteristics of such derivatives are key to enhancing the efficiency and stability of solar cells, making them valuable in photovoltaic research (Yang et al., 2016).

3. Liquid Crystal and Molecular Interaction Studies

The use of benzoic acid derivatives, including this compound, extends to the field of liquid crystals. Research in this area focuses on how these compounds, through intermolecular hydrogen bond formation, lead to the development of liquid crystalline complexes. These studies are important for understanding the thermal and rheological properties of materials and their applications in displays and other liquid crystal technologies (Alaasar & Tschierske, 2019).

4. Thermodynamic Studies in Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives are model compounds for drug substances. Understanding the thermodynamic phase behavior of these compounds, including this compound, is crucial for process design in drug development. Studies involving vapor-liquid and liquid-liquid equilibria modeling can provide insights into the stability and solubility of these compounds, which is essential for developing effective pharmaceuticals (Reschke et al., 2016).

Safety and Hazards

The safety information available indicates that 4-(Cyclopropylethynyl)benzoic acid may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

Properties

IUPAC Name

4-(2-cyclopropylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHNCHIMHYMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above compound was prepared using the same procedure as 4-(cyclopropylethynyl)-2-methylbenzoic acid, except methyl 4-iodobenzoate was used as the starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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